molecular formula C26H27FN2O3S B11448940 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11448940
M. Wt: 466.6 g/mol
InChI Key: CGTDVELYGWYUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenoxy group, dimethoxy groups, and a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its combination of functional groups and core structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H27FN2O3S

Molecular Weight

466.6 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H27FN2O3S/c1-17-6-4-5-7-22(17)28-26(33)29-13-12-18-14-24(30-2)25(31-3)15-21(18)23(29)16-32-20-10-8-19(27)9-11-20/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,33)

InChI Key

CGTDVELYGWYUMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.